Seclidemstat

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.

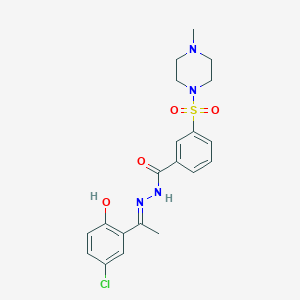

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSQDUZRRVBYLA-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423715-37-0 | |

| Record name | SP-2577 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423715370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seclidemstat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Seclidemstat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH386V3WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enzymatic Target of Seclidemstat: A Technical Guide to Lysine-Specific Demethylase 1 (LSD1) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seclidemstat (also known as SP-2577) is a potent, orally bioavailable small molecule that functions as a reversible and noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][4] By inhibiting both the enzymatic and scaffolding functions of LSD1, this compound alters gene expression profiles, leading to anti-tumor effects in various cancers, particularly those with specific genetic backgrounds such as Ewing sarcoma and other FET-rearranged sarcomas.[5][6] This technical guide provides an in-depth overview of the enzymatic target of this compound, its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

The Enzymatic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 is a key epigenetic modulator that removes methyl groups from histone and non-histone proteins, thereby regulating gene expression.[4] It is a component of several large transcriptional repressor complexes, including the CoREST complex. The enzymatic activity of LSD1 is crucial for maintaining the epigenetic landscape and cellular identity.

Overexpression of LSD1 has been implicated in the pathogenesis of numerous cancers, where it contributes to the silencing of tumor suppressor genes and the activation of oncogenic pathways.[2][5] This makes LSD1 an attractive therapeutic target for cancer drug development.

Mechanism of Action of this compound

This compound acts as a noncompetitive and reversible inhibitor of LSD1.[1][2]

-

Noncompetitive Inhibition: this compound binds to an allosteric site on the LSD1 enzyme, distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme, which in turn inhibits its catalytic activity without preventing substrate binding.

-

Reversible Inhibition: The interaction between this compound and LSD1 is non-covalent, allowing the inhibitor to dissociate from the enzyme. This reversibility can potentially offer a better safety profile compared to irreversible inhibitors.[7][8]

By inhibiting LSD1, this compound leads to an increase in the methylation of H3K4 and H3K9 at specific gene promoters and enhancers, which alters gene transcription.[3] This epigenetic reprogramming can induce differentiation, apoptosis, and cell cycle arrest in cancer cells.[6]

Quantitative Data

The following table summarizes the key quantitative parameters defining the interaction of this compound with its enzymatic target, LSD1.

| Parameter | Value | Cell/Assay Type | Reference |

| IC50 | 13 nM | Cell-free assay | [9] |

| 25-50 nM | Not specified | [10] | |

| Ki | 31 nM | Not specified | [1] |

| Cell Proliferation IC50 | 0.013 - 2.819 µM | Various SWI/SNF-mutated cancer cell lines (72h treatment) | [1] |

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathway

The following diagram illustrates the central role of LSD1 in gene regulation and the mechanism of its inhibition by this compound. LSD1, as part of repressor complexes, demethylates histones leading to transcriptional repression of tumor suppressor genes. It also demethylates non-histone proteins like p53, affecting their function. This compound's inhibition of LSD1 reverses these effects.

Caption: Mechanism of this compound action on the LSD1 signaling pathway.

Experimental Workflow for Determining IC50

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against LSD1.

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

LSD1 Enzymatic Activity Assay (HRP-Coupled)

This protocol is adapted from standard methods for measuring LSD1 activity.[11]

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated Histone H3 (1-21) K4me2 peptide substrate

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add LSD1 enzyme to each well (except for the no-enzyme control).

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a detection master mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

-

Initiate the enzymatic reaction by adding the detection master mix to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of 530-545 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[12][13]

Materials:

-

Cancer cell line of interest (e.g., Ewing sarcoma cell line A673)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Jump-Dilution Assay for Reversibility

This assay is used to determine the dissociation kinetics of an inhibitor and confirm its reversible binding.[1][14]

Materials:

-

LSD1 enzyme

-

This compound

-

Assay buffer

-

Substrate and detection reagents (as in the enzymatic activity assay)

Procedure:

-

Incubate a high concentration of LSD1 enzyme with a saturating concentration of this compound (e.g., 10x Ki) for a sufficient time to reach binding equilibrium.

-

Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a pre-warmed assay mixture containing the substrate and detection reagents. This "jump dilution" reduces the concentration of both enzyme and inhibitor, favoring dissociation.

-

Immediately begin monitoring the enzymatic activity over time by measuring the signal (e.g., fluorescence) at regular intervals.

-

The rate of recovery of enzyme activity reflects the dissociation rate (k_off) of the inhibitor.

-

A rapid recovery of enzyme activity indicates a reversible inhibitor with a fast off-rate.

Conclusion

This compound's targeted inhibition of the enzymatic activity of LSD1 represents a promising therapeutic strategy for a range of cancers. Its noncompetitive and reversible mechanism of action provides a foundation for its continued investigation in clinical trials. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on epigenetic modulators and novel cancer therapies. Further research into the downstream effects of this compound on various signaling pathways will continue to elucidate its full therapeutic potential.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Reversible LSD1 inhibition interferes with global EWS/ETS transcriptional activity and impedes Ewing sarcoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic opportunities in Ewing sarcoma: EWS-FLI inhibition via LSD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Targeting of KDM1A/LSD1 in Ewing Sarcoma with SP-2509 Engages the Endoplasmic Reticulum Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salarius Pharmaceuticals Receives FDA Fast Track Designation for Lead Drug Candidate, this compound, in Relapsed or Refractory Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

Seclidemstat's Impact on Histone H3K4 Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of seclidemstat, a selective, reversible, and non-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will explore its core mechanism of action, with a specific focus on its effects on histone H3 lysine 4 (H3K4) methylation, and its therapeutic rationale in the context of specific cancers, such as Ewing sarcoma.

Introduction: LSD1 and the Significance of H3K4 Methylation

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation. Its primary function is to remove mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/me2), marks that are generally associated with active or poised gene transcription.[1][2] By erasing these marks, LSD1 typically contributes to transcriptional repression. Beyond its catalytic role, LSD1 also functions as a scaffolding protein, facilitating the assembly of larger transcriptional regulatory complexes.[3]

In several cancers, LSD1 is overexpressed and its activity is co-opted by oncogenic proteins to maintain a malignant state.[2][4] For instance, in Ewing sarcoma, the characteristic EWS-FLI1 fusion oncoprotein recruits LSD1 to specific gene promoters, leading to the repression of tumor suppressor genes.[4] This makes LSD1 an attractive therapeutic target. This compound (SP-2577) was developed as a potent inhibitor of LSD1 to counteract this oncogenic activity.[5][6]

This compound's Mechanism of Action on LSD1

This compound is a non-covalent, reversible inhibitor of LSD1.[3][4] Unlike catalytic inhibitors that compete with the substrate at the active site, this compound binds to an allosteric site on the LSD1 enzyme. This binding induces a conformational change that disrupts both the catalytic demethylase activity and the protein's scaffolding functions.[3][5]

The direct and measurable consequence of inhibiting LSD1's enzymatic activity is the accumulation of its substrates. Treatment with this compound is expected to lead to a global or locus-specific increase in H3K4 mono- and di-methylation (H3K4me1/me2). This re-establishment of active chromatin marks at LSD1-repressed gene promoters can reverse the oncogenic transcriptional program.

Signaling Pathway in FET-Fusion Sarcomas

The therapeutic potential of this compound has been extensively studied in cancers driven by FET (FUS, EWSR1, TAF15) fusion oncoproteins, such as Ewing sarcoma (EWSR1::FLI1).[7][8][9]

-

Oncogenic Repression: The EWSR1::FLI1 fusion protein lacks a DNA-binding domain but is recruited to the genome where it interacts with critical co-regulators, including LSD1, often as part of larger complexes like the NuRD complex.[4]

-

H3K4 Demethylation: This oncogenic complex is targeted to the promoter and enhancer regions of specific genes. LSD1 then removes the H3K4me1/me2 marks, leading to chromatin compaction and transcriptional repression of genes that would otherwise inhibit cell growth or promote differentiation.[4]

-

This compound Intervention: this compound inhibits LSD1, preventing the demethylation of H3K4.

-

Transcriptional Re-activation: The subsequent increase in H3K4me1/me2 levels helps to re-establish an active chromatin state, leading to the de-repression and expression of tumor-suppressing target genes. This reverses the transcriptional signature of the EWS-FLI1 oncoprotein.[7][8]

Quantitative Data on this compound's Activity

The potency of this compound has been quantified in various preclinical models. The tables below summarize key in vitro efficacy data. While direct quantification of H3K4 methylation percentage increase is not consistently reported, some studies note that LSD1 inhibition leads to increased H3K4 methylation levels.[1][2] However, one in vivo study observed only minor changes in H3K4 di-methylation in a specific xenograft model, suggesting that pharmacodynamic effects can be context-dependent.[4]

Table 1: In Vitro Potency of this compound and Related Compound SP-2509

| Cell Line Tumor Type | Compound | IC50 Range (µM) | Reference |

| Ewing Sarcoma | This compound | 3.8 – 4.7 | [7] |

| Ewing Sarcoma | SP-2509 | 4.2 – 7.5 | [7] |

Table 2: Biochemical Potency of this compound

| Target | Compound | IC50 (nM) | Reference |

| LSD1/KDM1A | This compound | 13 | [6] |

Key Experimental Protocols

The following protocols are foundational for assessing the impact of this compound on cell viability, gene expression, and histone methylation.

Cell Viability Assay (to determine IC50)

This protocol is used to measure the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate sarcoma cells (e.g., A673, TC32) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound. Replace the cell culture medium with medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels as an indicator of metabolically active, viable cells.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the readings to the vehicle control. Plot the normalized values against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot for Global Histone Methylation

This method assesses changes in total H3K4me1/me2 levels in response to this compound.

-

Cell Treatment & Lysis: Treat cells with this compound or vehicle for 24-48 hours. Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of histone extracts on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3).

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities and normalize the H3K4me1/me2 signals to the total H3 signal to determine the relative change in methylation.[10]

RNA-Sequencing (RNA-seq) for Transcriptomic Analysis

RNA-seq provides a genome-wide view of how this compound alters gene expression.

-

Cell Treatment: Seed cells (e.g., 1 x 10^6 cells in a 10-cm dish). After 24 hours, treat with this compound (at a predetermined effective concentration, such as the IC90) or vehicle for 48 hours.[8]

-

RNA Extraction: Harvest the cells, wash with PBS, and extract total RNA using a column-based kit or TRIzol reagent. Ensure high RNA quality and integrity (RIN > 8).

-

Library Preparation:

-

Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq 6000) to a target depth of ~50 million paired-end reads per sample.[7][8]

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential expression analysis to identify genes that are significantly upregulated or downregulated by this compound.

-

Conduct pathway analysis (e.g., GSEA, MSigDB) to identify the biological processes affected by the treatment.[7]

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is the definitive method for mapping the genomic locations of histone modifications like H3K4me2.

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[11]

-

Cell Lysis and Chromatin Sonication: Lyse the cells to isolate nuclei. Sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[11]

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate a portion of the chromatin overnight at 4°C with a highly specific antibody against H3K4me2. Use a non-specific IgG antibody as a negative control. An "input" sample (chromatin without IP) should also be saved.

-

Add protein A/G beads to capture the antibody-histone-DNA complexes.[11]

-

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.

-

Data Analysis:

-

Align sequencing reads to the reference genome.

-

Perform peak calling to identify regions of the genome enriched for H3K4me2.

-

Compare the this compound-treated samples to vehicle-treated samples to identify differential peaks, indicating regions where H3K4me2 levels have changed.

-

Conclusion

This compound is a potent LSD1 inhibitor that functions by preventing the demethylation of histone H3 at lysine 4. This mechanism leads to the accumulation of H3K4me1 and H3K4me2 at target gene loci, thereby reversing the transcriptional repression program driven by oncogenic fusion proteins like EWS-FLI1 in Ewing sarcoma. Preclinical data robustly support this mechanism of action, demonstrating transcriptomic reprogramming and cytotoxicity in multiple cancer models.[8][9] The protocols detailed in this guide provide a framework for further investigation into this compound and other epigenetic modulators, offering tools to quantify their effects on histone methylation and downstream gene expression. These findings provide a strong rationale for the ongoing clinical evaluation of this compound in patients with FET-rearranged sarcomas and other malignancies.[5][12]

References

- 1. researchgate.net [researchgate.net]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (this compound) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The H3K4 Demethylase Lid Associates with and Inhibits Histone Deacetylase Rpd3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ChIP-seq [protocols.io]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Investigating the pharmacodynamics of Seclidemstat

An In-depth Technical Guide to the Pharmacodynamics of Seclidemstat

Introduction

This compound (SP-2577) is a first-in-class, orally bioavailable, and reversible noncompetitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is an epigenetic enzyme that plays a critical role in regulating gene expression. Its aberrant expression is correlated with poor prognosis in numerous cancers, including Ewing sarcoma, other FET-rearranged sarcomas, and certain hematologic malignancies.[4][5] this compound is under investigation for its potential to reprogram the gene expression patterns that drive tumor proliferation and immune evasion by inhibiting both the catalytic and scaffolding functions of LSD1.[6][7] This guide provides a detailed overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, experimental methodologies, and its core mechanism of action.

Core Mechanism of Action

LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone 3 (H3K4me1/2) and lysine 9 of histone 3 (H3K9me1/2).[5][8] Demethylation of H3K4, a mark of active transcription, leads to gene repression, while demethylation of H3K9, a repressive mark, can lead to gene activation.[3] In many cancers, particularly those driven by fusion oncoproteins like Ewing sarcoma (EWSR1::FLI1), LSD1 is recruited to chromatin where it promotes an oncogenic transcriptional program.[6][9]

This compound inhibits LSD1 through a noncompetitive and reversible mechanism.[1][10] This inhibition restores H3K4 methylation at target gene promoters, leading to the increased expression of tumor suppressor genes.[3] Furthermore, by blocking LSD1's scaffolding function, this compound disrupts the protein-protein interactions necessary for the formation of transcriptional regulatory complexes, such as the CoREST complex.[7][11] This dual action effectively reverses the transcriptional signature driven by oncogenic fusion proteins.[9][12]

References

- 1. Salarius Pharmaceuticals Receives FDA Fast Track Designation for Lead Drug Candidate, this compound, in Relapsed or Refractory Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. mdpi.com [mdpi.com]

- 6. ascopubs.org [ascopubs.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 9. This compound blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Seclidemstat for the Treatment of FET-Rearranged Sarcomas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FET-rearranged sarcomas, a group of aggressive soft tissue and bone cancers, are characterized by chromosomal translocations involving the FUS, EWSR1, or TAF15 (FET) genes. These translocations result in oncogenic fusion proteins that drive tumor growth by acting as aberrant transcription factors. Seclidemstat (SP-2577) is a first-in-class, oral, reversible, and noncompetitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). By inhibiting LSD1's scaffolding and enzymatic functions, this compound disrupts the transcriptional activity of FET-fusion oncoproteins, presenting a promising targeted therapeutic strategy. This document provides a comprehensive technical overview of this compound, consolidating preclinical data, clinical trial results, and detailed experimental methodologies to support ongoing research and development in this field.

Introduction to FET-Rearranged Sarcomas and the Therapeutic Rationale for this compound

FET-rearranged sarcomas encompass a range of malignancies, including Ewing sarcoma (typically EWSR1::FLI1), myxoid liposarcoma (FUS::DDIT3), desmoplastic small round cell tumors (DSRCT; EWSR1::WT1), and clear cell sarcoma (EWSR1::ATF1).[1][2][3] These cancers are often aggressive, affecting adolescents and young adults, with limited effective treatment options for patients with relapsed or refractory disease.[4][5]

The primary oncogenic drivers in these sarcomas are the FET fusion proteins.[6] These aberrant proteins retain the N-terminal transactivation domain of the FET protein and the DNA-binding domain of a partner transcription factor.[1][6] This chimeric structure allows them to reprogram the cellular transcriptome, driving proliferation and blocking differentiation.[7][8]

Lysine-Specific Demethylase 1 (LSD1), a histone demethylase, has been identified as a critical co-regulator essential for the oncogenic function of FET fusion proteins.[1][3][9][10] LSD1 is recruited by the fusion oncoprotein to chromatin, where it promotes an oncogenic transcriptional program.[1][7] Therefore, inhibiting LSD1 presents a compelling therapeutic strategy to counteract the activity of these fusion proteins.[7][10] this compound is a novel inhibitor that uniquely disrupts LSD1's protein-protein interactions (scaffolding function) in addition to its demethylase activity, leading to the reversal of FET-fusion-mediated gene expression.[2][11]

Mechanism of Action of this compound

This compound functions as a potent, reversible, and noncompetitive inhibitor of LSD1 with an IC50 in the low nanomolar range (13-50 nM).[2][3][11][12] Its mechanism is twofold:

-

Inhibition of Enzymatic Activity: LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which are key epigenetic marks regulating gene expression.[13] By inhibiting this demethylase activity, this compound can alter the histone code at target gene loci.

-

Disruption of Scaffolding Function: Crucially, this compound also disrupts the ability of LSD1 to act as a scaffold for larger protein complexes.[2][11] In FET-rearranged sarcomas, the FET-fusion oncoprotein recruits LSD1 and other co-regulators to chromatin.[1] this compound's ability to interfere with these protein-protein interactions is critical for dismantling the oncogenic transcriptional machinery and reversing the aberrant gene expression profile.[2]

Preclinical studies have shown that this compound treatment leads to the downregulation of oncogenes and the upregulation of tumor-suppressor genes, ultimately inhibiting tumor growth.[1][3][11]

Preclinical Data

This compound has demonstrated potent anti-tumor activity in a range of preclinical models of FET-rearranged sarcomas.

In Vitro Cytotoxicity

This compound has shown potent cytotoxic activity across multiple FET-rearranged sarcoma cell lines.[1][5][14] Studies comparing this compound (SP-2577) and its analog (SP-2509) to an irreversible LSD1 inhibitor (OG-L002) and an inactive control (SP-2513) demonstrated that the cytotoxic activity is linked to the noncompetitive inhibition of LSD1's scaffolding function, as OG-L002 showed little to no activity.[15]

Table 1: In Vitro Activity (IC50) of this compound and Analogs in FET-Rearranged Sarcoma Cell Lines

| Sarcoma Subtype | Cell Line | Fusion Protein | This compound (SP-2577) IC50 (µM) | SP-2509 IC50 (µM) |

| Ewing Sarcoma | A673 | EWSR1::FLI1 | ~0.5 - 1.0 | ~0.5 - 1.0 |

| TC32 | EWSR1::FLI1 | ~1.0 - 2.0 | ~1.0 - 2.0 | |

| SK-N-MC | EWSR1::FLI1 | ~0.5 - 1.5 | ~0.5 - 1.5 | |

| TTC-466 | EWSR1::FLI1 | ~0.5 - 1.5 | ~0.5 - 1.5 | |

| DSRCT | JN-DSRCT-1 | EWSR1::WT1 | ~0.5 - 1.0 | ~0.5 - 1.0 |

| BER | EWSR1::WT1 | ~0.5 - 1.0 | ~0.5 - 1.0 | |

| Clear Cell Sarcoma | SU-CCS-1 | EWSR1::ATF1 | ~1.0 - 2.0 | ~1.0 - 2.0 |

| DTC1 | EWSR1::ATF1 | ~1.0 - 2.0 | ~1.0 - 2.0 | |

| Myxoid Liposarcoma | 1765-92 | FUS::DDIT3 | ~1.0 - 2.5 | ~1.0 - 2.5 |

| 402-91 | FUS::DDIT3 | ~1.0 - 2.5 | ~1.0 - 2.5 | |

| DL221 | FUS::DDIT3 | ~2.5 - 5.0 | ~2.5 - 5.0 |

Data compiled from cell viability assays reported in preclinical studies.[15] IC50 values are approximate ranges derived from published graphs.

Transcriptomic Reprogramming

RNA sequencing analyses have confirmed that this compound reverses the transcriptional signature driven by FET fusion proteins.[1][4][14] Treatment with this compound downregulates pathways involved in oncogenesis, such as proliferation and a dedifferentiated state, while upregulating pathways involved in cell signaling and differentiation that are typically repressed by the fusion oncoprotein.[1][4] This effect was observed across various FET-rearranged sarcoma cell lines, indicating a common mechanism of action.[4][14]

In Vivo Efficacy

In mouse xenograft models of Ewing sarcoma (e.g., A673, SK-N-MC), treatment with this compound resulted in significant tumor growth inhibition and regression compared to control groups.[11] These in vivo studies provided a strong rationale for advancing this compound into clinical trials.

Clinical Development: The Phase 1/2 Trial (NCT03600649)

This compound is being evaluated in an open-label, multi-center Phase 1/2 clinical trial for patients with relapsed or refractory Ewing sarcoma and other FET-rearranged sarcomas.[16]

Study Design and Objectives

-

Primary Objectives: To assess the safety and tolerability of this compound as a single agent and in combination with chemotherapy, and to determine the maximum-tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[9][16][17]

-

Secondary Objectives: To evaluate preliminary anti-tumor activity (per RECIST 1.1), pharmacokinetics (PK), and pharmacodynamics (PD).[16][17]

-

Patient Population: Patients aged 12 years or older with relapsed or refractory Ewing sarcoma or select FET-rearranged sarcomas.[3][16][17]

The trial's dose-expansion stage includes three arms:[17][18][19][20]

-

Ewing Sarcoma Combination Therapy: this compound in combination with topotecan and cyclophosphamide.

-

Myxoid Liposarcoma Monotherapy: this compound as a single agent.

-

Other FET-Rearranged Sarcomas Monotherapy: this compound as a single agent for sarcomas like DSRCT.

Clinical Efficacy Data

Interim results from the Phase 1/2 trial have shown encouraging signs of clinical activity, particularly for Ewing sarcoma patients receiving combination therapy.

Table 2: Interim Efficacy Results for this compound in Relapsed/Refractory Ewing Sarcoma (Combination Therapy Arm)

| Patient Group | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Time to Progression (TTP) |

| First-Relapse | 5 | 60% | 60% | 7.4 months |

| First- & Second-Relapse | 13 | -- | 38% | -- |

Data as of February 2024 and December 2022 reports.[18][21][22] The combination therapy consists of this compound with topotecan and cyclophosphamide.

For comparison, historical data from the Phase 3 rEECur study showed a median event-free survival of 3.5 months for patients treated with topotecan and cyclophosphamide alone.[18][21] The data suggests that the addition of this compound may prolong the time to tumor progression.[18][21]

In the single-agent cohort for advanced FET-rearranged sarcomas, while objective responses have not been observed, some patients achieved stable disease with prolonged time to progression, suggesting a potential for disease control.[18][19]

Safety and Tolerability

This compound has demonstrated a manageable safety profile in clinical trials.[9] In late 2022, the trial was placed on a voluntary partial clinical hold following a suspected unexpected serious adverse reaction (SUSAR) involving a patient death.[17][18] After a review of the data, the U.S. Food and Drug Administration (FDA) lifted the clinical hold in May 2023, allowing the trial to resume.[21]

Experimental Protocols and Methodologies

In Vitro Cell Viability Assay

-

Cell Lines: Various FET-rearranged sarcoma cell lines (e.g., A673, TC32, JN-DSRCT-1, SU-CCS-1, 1765-92) are cultured in appropriate media (e.g., RPMI or DMEM with 10% FBS).[2][15]

-

Treatment: Cells are seeded in 96-well plates and treated with a dose range of this compound, comparators (e.g., SP-2509, OG-L002), and a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a period of 96 hours.[2]

-

Viability Measurement: Cell viability is assessed using a luminescent assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[15]

RNA Sequencing and Transcriptomic Analysis

-

Sample Preparation: Sarcoma cell lines are treated with this compound or vehicle control for a specified time (e.g., 24-48 hours). Total RNA is extracted using a standard method like the RNeasy Kit (Qiagen).

-

Library Preparation and Sequencing: RNA quality is assessed (e.g., via Bioanalyzer). Sequencing libraries are prepared from poly(A)-selected mRNA and subjected to high-throughput sequencing (e.g., on an Illumina platform).

-

Bioinformatic Analysis:

-

Raw sequencing reads are aligned to the human reference genome.

-

Gene expression is quantified (e.g., as transcripts per million - TPM).

-

Differential gene expression analysis is performed to identify genes significantly up- or down-regulated upon this compound treatment.

-

Gene Set Enrichment Analysis (GSEA) or similar pathway analysis tools are used to identify the biological pathways and molecular signatures that are significantly altered by the treatment.[1]

-

Clinical Trial Protocol Synopsis (NCT03600649)

-

Study Design: Phase 1/2, open-label, non-randomized, dose-escalation and dose-expansion study.[11]

-

Treatment Regimens:

-

Safety Assessments: Monitoring and grading of adverse events according to NCI CTCAE v5.0. Dose-limiting toxicities (DLTs) are evaluated to determine the MTD.[16]

-

Efficacy Assessments: Anti-tumor activity is evaluated by radiological assessments (e.g., CT or MRI) every 2 cycles, based on Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[16]

-

Pharmacokinetic Assessments: Plasma samples are collected at specified time points to characterize the PK profile of this compound, including the effect of food.[16]

Conclusion and Future Directions

This compound represents a promising targeted therapy for patients with FET-rearranged sarcomas by directly addressing the underlying oncogenic driver. Preclinical data robustly demonstrates its ability to reverse the transcriptional activity of FET fusion oncoproteins, leading to cytotoxicity in cancer cells. Early clinical data is encouraging, particularly in the combination setting for Ewing sarcoma, where it may enhance the efficacy of standard chemotherapy.

Future research should focus on:

-

Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

-

Combination Strategies: Exploring rational combinations of this compound with other targeted agents or immunotherapies to overcome potential resistance mechanisms.

-

Expansion to Other FET-Sarcomas: Continued clinical investigation is needed to confirm the utility of this compound as a monotherapy or combination agent in less common FET-rearranged sarcomas.

The development of this compound provides a clear example of a rationally designed epigenetic therapy targeting a specific molecular vulnerability in a group of rare and aggressive cancers.

References

- 1. This compound blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. biorxiv.org [biorxiv.org]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. ascopubs.org [ascopubs.org]

- 10. Therapeutic opportunities in Ewing sarcoma: EWS-FLI inhibition via LSD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. selleckchem.com [selleckchem.com]

- 13. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion-Positive Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. cancernetwork.com [cancernetwork.com]

- 18. Salarius Pharmaceuticals Announces Interim Results from Phase 1/2 Trial of this compound as a Treatment for Ewing Sarcoma and FET-Rearranged Sarcomas | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 19. Salarius Pharmaceuticals Adds Fox Chase Cancer Center to Ongoing Trial of this compound as a Treatment for Ewing Sarcoma and FET-Rearranged Sarcomas | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 20. Salarius Stock Plunges 27% After Death in Sarcoma Trial - BioSpace [biospace.com]

- 21. FDA Removes Partial Clinical Hold on Salarius Pharmaceuticals’ Phase 1/2 Clinical Trial with this compound in Patients with Ewing Sarcoma | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 22. firstwordpharma.com [firstwordpharma.com]

Seclidemstat's impact on tumor suppressor gene expression

An In-depth Technical Guide to Seclidemstat's Impact on Tumor Suppressor Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SP-2577) is a first-in-class, orally bioavailable, and reversible noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A)[1][2][3][4]. As an epigenetic modulator, this compound alters gene expression patterns that are critical for tumor proliferation and survival[2]. A primary mechanism of its antineoplastic activity is the reactivation of tumor suppressor gene expression, which is often silenced in various cancers[1][4]. This document provides a detailed technical overview of this compound's mechanism of action, its quantified effects on gene expression, relevant experimental protocols, and the key signaling pathways it modulates.

Core Mechanism of Action: LSD1 Inhibition

LSD1 is a histone demethylase that plays a crucial role in transcriptional repression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9)[1]. In many cancers, particularly those driven by fusion oncoproteins like in Ewing sarcoma, LSD1 is recruited to chromatin where it suppresses the expression of tumor suppressor genes[4][5].

This compound inhibits both the enzymatic and scaffolding functions of LSD1[2][6]. By blocking LSD1's demethylase activity, this compound leads to an increase in H3K4 methylation at the promoter regions of target genes, which is an active transcription mark. This epigenetic modification "reopens" the chromatin structure, allowing for the expression of previously silenced tumor suppressor genes[1]. This reactivation of endogenous tumor-suppressive functions can inhibit tumor cell growth and promote apoptosis[1][7].

Caption: this compound inhibits LSD1, leading to increased H3K4 methylation and tumor suppressor gene expression.

Impact on Gene Expression: A Quantitative Summary

This compound treatment results in widespread transcriptomic changes, altering the expression of thousands of genes in cancer cell lines[8]. While specific gene lists are extensive and detailed in the primary literature, pathway analysis provides a functional overview of its impact. Gene Set Enrichment Analysis (GSEA) reveals a consistent pattern across various cancer types: the upregulation of pathways associated with differentiation and tumor suppression and the downregulation of pathways critical for oncogenesis[9].

| Pathway Category | Direction of Change | Associated Functions & Genes | Cell Lines Studied |

| Tumor Suppression | Upregulated | Cell signaling, development, differentiation. Includes targets normally repressed by fusion oncogenes (e.g., EWSR1::FLI1, PAX3::FOXO1)[9]. In Ewing sarcoma, de-repression of genes like LOX and TGFBR2 has been noted with LSD1 inhibition[10]. | A673, TC32 (Ewing Sarcoma); JN-DSRCT-1 (DSRCT); SU-CCS-1 (Clear Cell Sarcoma); 1765-92 (Myxoid Liposarcoma)[9][11] |

| Oncogenesis | Downregulated | Cell cycle progression, DNA replication, embryonic stem cell programs, metabolism[9]. | A673, TC32 (Ewing Sarcoma); JN-DSRCT-1 (DSRCT); SU-CCS-1 (Clear Cell Sarcoma); 1765-92 (Myxoid Liposarcoma)[9][11] |

| Immune Modulation | Upregulated | Activation of IFNβ pathway, expression of endogenous retroviruses (ERVs), promotion of PD-L1 expression[3]. | SCCOHT COV 434 (Ovarian Cancer)[3] |

Key Signaling Pathways Modulated by this compound

This compound's influence extends to critical cancer signaling pathways that are regulated by LSD1-mediated gene silencing.

TGF-β Signaling Pathway

In many cancers, including Ewing sarcoma, the TGF-β pathway, which can have tumor-suppressive functions, is repressed by oncogenic fusion proteins that recruit LSD1[10][12]. By inhibiting LSD1, this compound can restore the expression of key components of this pathway, such as TGFBR2 (TGF-β Receptor 2), thereby reactivating its anti-proliferative effects[7][10].

Caption: this compound counteracts oncoprotein-mediated repression of the TGF-β signaling pathway.

p53 Signaling Pathway

The tumor suppressor p53 is a master regulator of the cell cycle and apoptosis[13]. While direct upregulation of the TP53 gene by this compound is not consistently highlighted, LSD1 inhibition can activate p53-dependent pathways. LSD1 is known to interact with and regulate p53's stability and function. By inhibiting LSD1, this compound can lead to the stabilization and activation of p53, which in turn transcriptionally activates its target genes, such as the cell cycle inhibitor p21, to halt cell proliferation[13].

Experimental Protocols

The following outlines a generalized protocol for assessing the transcriptomic effects of this compound, based on methodologies cited in the literature[3][9][11].

Cell Viability and Dose-Response Assays

-

Objective: To determine the cytotoxic potency (IC50) of this compound.

-

Cell Lines: A panel of relevant cancer cell lines is used, such as Ewing sarcoma (A673, TC32), DSRCT (JN-DSRCT-1), clear cell sarcoma (SU-CCS-1), and myxoid liposarcoma (1765-92, 402-91)[9][11].

-

Method:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is added to the wells, typically ranging from low nanomolar to high micromolar concentrations.

-

Cells are incubated for a defined period (e.g., 72-120 hours).

-

Cell viability is assessed using a colorimetric assay (e.g., CellTiter-Glo®).

-

Dose-response curves are generated to calculate IC50 values.

-

Bulk RNA-Sequencing for Gene Expression Profiling

-

Objective: To identify differentially expressed genes and pathways upon this compound treatment.

-

Method:

-

Cell Treatment: Cancer cell lines are treated with this compound at a determined concentration (e.g., ~1 µM) or vehicle control for a specified time (e.g., 24-48 hours)[9].

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed.

-

Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to prepare sequencing libraries.

-

Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Raw reads are aligned to a reference genome.

-

Gene expression is quantified (e.g., as transcripts per million - TPM).

-

Differential expression analysis is performed to identify genes with statistically significant changes in expression.

-

Pathway analysis (e.g., GSEA) is conducted to identify enriched biological processes and signaling pathways.

-

-

Caption: Standard experimental workflow for RNA-sequencing analysis of this compound's effects.

Clinical Context and Future Directions

This compound is being actively investigated in clinical trials for various malignancies, including Ewing sarcoma, other FET-rearranged sarcomas, myelodysplastic syndrome (MDS), and chronic myelomonocytic leukemia (CMML)[14]. The therapeutic strategy is based on the principle that inhibiting LSD1 can reverse the oncogenic transcriptional programs in these diseases[4]. Interim results have shown that this compound has a manageable safety profile and can potentially prolong the time to tumor progression in some patient populations, particularly in combination with chemotherapy[6][9].

Future research will likely focus on identifying predictive biomarkers of response to this compound and exploring rational combination therapies that can synergize with its epigenetic reprogramming effects. The upregulation of immune pathways also suggests potential for combination with immunotherapy agents[3].

Conclusion

This compound represents a targeted epigenetic therapy that functions by inhibiting LSD1, thereby reversing the aberrant silencing of tumor suppressor genes. This mechanism leads to a profound reprogramming of the cancer cell transcriptome, shifting the balance from proliferation and survival towards differentiation and apoptosis. The quantitative data from transcriptomic studies, supported by a clear mechanistic rationale, validates its role as a modulator of tumor suppressor gene expression and provides a strong foundation for its ongoing clinical development in oncology.

References

- 1. Facebook [cancer.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. ascopubs.org [ascopubs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. ascopubs.org [ascopubs.org]

- 7. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (this compound) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols: Seclidemstat for In Vivo Pediatric Sarcoma Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Seclidemstat (SP-2577) is an investigational, potent, non-competitive, and reversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is an enzyme that is overexpressed in various pediatric sarcomas and plays a crucial role in tumor proliferation and immune evasion by altering gene expression patterns.[2][4] In sarcomas driven by FET-fusion oncoproteins, such as Ewing sarcoma, LSD1 is recruited by the fusion protein to repress target genes involved in tumor suppression.[1][5] this compound's mechanism of action involves blocking both the enzymatic and scaffolding functions of LSD1, leading to the de-repression of these target genes and subsequent inhibition of tumor growth.[2][5] Preclinical studies, particularly those conducted by the Pediatric Preclinical Testing Consortium (PPTC), have evaluated the in vivo efficacy of this compound in various pediatric sarcoma xenograft models.[1][6]

Signaling Pathway and Mechanism of Action

In Ewing sarcoma, the characteristic EWS-FLI1 fusion oncoprotein recruits the NuRD complex, which includes LSD1 (KDM1A), to the DNA.[1] This complex then leads to the repression of EWS-FLI1 target genes that would otherwise inhibit tumor growth. This compound, by inhibiting LSD1, prevents this transcriptional repression, leading to an anti-tumor effect.[1][5]

Caption: this compound inhibits LSD1, disrupting EWS-FLI1-mediated gene repression.

Data Presentation

The antitumor activity of this compound was evaluated by the Pediatric Preclinical Testing Consortium (PPTC) across a panel of pediatric sarcoma xenograft models. The agent was administered at a daily dose of 100 mg/kg for 28 days.[1][6] The table below summarizes the significant findings.

| Sarcoma Histotype | Number of Models Tested | Models with Significant Growth Inhibition | Key Efficacy Metric (Event-Free Survival T/C Ratio) | Notes |

| Ewing Sarcoma (EwS) | 8 | 3 of 8 | Modest (<1.5) | No tumor regressions observed.[1][6] |

| Rhabdomyosarcoma (RMS) | 5 | 4 of 5 | Modest (<1.5), except for Rh10 model (2.8) | No tumor regressions observed.[1][6] |

| Osteosarcoma (OS) | 6 | 4 of 6 | Modest (<1.5) | No tumor regressions observed.[1][6] |

T/C Ratio: A measure of antitumor efficacy, representing the ratio of the median time for the treated tumors to reach a specific size compared to the control tumors.

Experimental Protocols

The following is a generalized protocol based on the methodologies reported in the preclinical evaluation of this compound.

In Vivo Xenograft Efficacy Study

1. Animal Models:

-

Immunocompromised mice (specific strain not detailed in the provided search results, but typically strains like NOD/SCID or similar are used for xenograft studies) are used to host the human pediatric sarcoma xenografts.[7][8]

2. Cell Lines and Tumor Implantation:

-

Patient-derived xenograft (PDX) models from various pediatric sarcomas (Ewing sarcoma, rhabdomyosarcoma, osteosarcoma) are utilized.[1]

-

Tumor fragments or cultured cells are subcutaneously implanted into the flank of the mice.

3. Tumor Growth Monitoring and Treatment Initiation:

-

Tumors are allowed to grow to a palpable size.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers. Volume is calculated using the formula: (length × width²) / 2.

-

Treatment is initiated when tumors reach a volume of approximately 200–400 mm³.[1]

4. Drug Formulation and Administration:

-

Drug: this compound (SP-2577)

-

Route of Administration: Oral or intraperitoneal (specific route for the 100 mg/kg dose not detailed, but intraperitoneal administration is mentioned for this compound in general).[3]

-

Control Group: A vehicle control group is run in parallel.

5. Efficacy Endpoints and Analysis:

-

Primary Endpoint: Tumor growth inhibition. This is assessed by comparing the tumor volumes of the treated group to the vehicle control group.

-

Secondary Endpoint: Event-free survival (EFS). An "event" is typically defined as the tumor reaching a predetermined endpoint volume or the mouse requiring euthanasia due to tumor burden or morbidity. The T/C ratio for EFS is a key metric.[1]

-

Statistical Analysis: Statistical tests (e.g., P-value < 0.05) are used to determine the significance of tumor growth inhibition.[1]

-

Post-Treatment Monitoring: In some studies, animals are monitored for a period after the last drug dose to assess for tumor regrowth. For instance, in the PPTC study, assessment was made at day 42 (14 days after the last dose).[1]

6. Biomarker and Histological Analysis (Optional):

-

At the end of the study, tumors may be excised for further analysis.

-

This can include histological examination to assess for changes in tumor differentiation.[1]

-

Western blotting or immunohistochemistry can be performed to analyze changes in protein levels of LSD1 targets such as di-methyl Histone H3(K4), HOXM1, DAX1, c-MYC, and N-MYC, although consistent changes were not observed in the PPTC study.[1][6]

Caption: Generalized workflow for in vivo efficacy testing of this compound.

Concluding Remarks

This compound has demonstrated modest single-agent activity in preclinical models of pediatric sarcomas, with statistically significant growth inhibition observed in a subset of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma xenografts.[1][6] The most notable response was seen in the RMS Rh10 model.[1] However, the treatment did not lead to tumor regressions at the tested dose and schedule.[1][6] These findings support the continued investigation of this compound, potentially in combination with other therapies, for the treatment of these challenging pediatric malignancies.[9] Clinical trials are ongoing to further evaluate the safety and efficacy of this compound in patients with Ewing sarcoma and other FET-rearranged sarcomas.[5][10]

References

- 1. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (this compound) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (this compound) against pediatric sarcoma preclinical models: A report from the Pediatric Preclinical Testing Consortium (PPTC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal Models in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The generation and use of animal models of osteosarcoma in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salarius Pharmaceuticals Initiates Expansion Stage of Phase 1/2 Clinical Trial of this compound in Patients with Ewing Sarcoma and Ewing-Related Sarcomas - BioSpace [biospace.com]

- 10. Salarius Pharmaceuticals and Fox Chase Cancer Center Launch Research Partnership | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

Application Note: Determining the IC50 of Seclidemstat in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Seclidemstat (also known as SP-2577) in various cancer cell lines. This compound is a potent, reversible, and noncompetitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of numerous cancers.[1][2][3] This application note includes an overview of this compound's mechanism of action, a compilation of reported IC50 values, and detailed protocols for two standard cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Introduction to this compound

This compound is an orally available small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation.[1][4] LSD1 is overexpressed in a wide range of sarcomas and other cancers, where it plays a critical role in tumor progression by altering gene expression.[5] By inhibiting the enzymatic and scaffolding functions of LSD1, this compound can reprogram the genetic landscape of cancer cells, leading to the suppression of oncogenes and the activation of tumor-suppressor genes, thereby inhibiting tumor growth.[1][2][6] Determining the IC50 value is a critical first step in assessing the anti-cancer efficacy of this compound in different tumor models.[7][8]

Mechanism of Action

LSD1 primarily functions by demethylating mono- and di-methylated lysine residues on histone H3, specifically at positions 4 (H3K4) and 9 (H3K9).[5] As part of transcriptional co-repressor complexes (e.g., CoREST), LSD1-mediated demethylation of H3K4me1/2 leads to gene silencing.[1][5] Conversely, its demethylation of H3K9me1/2 can promote the expression of tumor-promoting genes.[2]

This compound noncompetitively binds to LSD1, inhibiting its demethylase activity.[3] This inhibition leads to an accumulation of H3K4 methylation at the promoter regions of tumor suppressor genes, increasing their expression.[2] It also promotes H3K9 methylation, which represses the transcription of oncogenes.[2] This dual action re-establishes a gene expression pattern that counteracts the cancer phenotype, leading to cell growth inhibition.

Caption: Mechanism of this compound action on LSD1-mediated gene expression.

This compound IC50 Values in Cancer Cell Lines

The potency of this compound varies across different cancer types and cell lines. The following table summarizes publicly available IC50 data.

| Cell Line | Cancer Type/Subtype | Fusion Protein | IC50 (µM) | Citation(s) |

| FET-Rearranged Sarcomas | ||||

| A673 | Ewing Sarcoma | EWSR1::FLI1 | 0.35 - 0.55 | [9][10] |

| TC32 | Ewing Sarcoma | EWSR1::FLI1 | 0.2 - 0.4 | [9][10] |

| SK-N-MC | Ewing Sarcoma | EWSR1::FLI1 | 0.468 | [11] |

| TTC-466 | Ewing Sarcoma | EWSR1::ERG | 0.2 - 0.4 | [9][10] |

| JN-DSRCT-1 | Desmoplastic Small Round Cell Tumor | EWSR1::WT1 | 0.2 - 0.4 | [9][10] |

| BER | Desmoplastic Small Round Cell Tumor | EWSR1::WT1 | 0.2 - 0.4 | [9][10] |

| SU-CCS-1 | Clear Cell Sarcoma | EWSR1::ATF1 | 0.6 - 1.0 | [9][10] |

| DTC1 | Clear Cell Sarcoma | EWSR1::ATF1 | 1.0 - 1.5 | [9][10] |

| 1765-92 | Myxoid Liposarcoma | FUS::DDIT3 | 0.1 - 0.3 | [9][10] |

| 402-91 | Myxoid Liposarcoma | FUS::DDIT3 | 0.1 - 0.3 | [9][10] |

| DL221 | Myxoid Liposarcoma | EWSR1::DDIT3 | 0.1 - 0.3 | [9][10] |

| SWI/SNF Mutated Cancers | ||||

| COV434 | Ovarian Granulosa Cell Tumor | Not Specified | 0.013 - 2.819 | [3] |

| BIN67 | Ovarian Cancer | Not Specified | 0.013 - 2.819 | [3] |

| SCCOHT-1 | Small Cell Carcinoma of the Ovary | Not Specified | 0.013 - 2.819 | [3] |

| TOV21G | Ovarian Clear Cell Carcinoma | Not Specified | 0.013 - 2.819 | [3] |

| Other Cancers | ||||

| A549 | Lung Carcinoma | Not Applicable | 0.013 - 2.819 | [3] |

| H1299 | Lung Carcinoma | Not Applicable | 0.013 - 2.819 | [3] |

| G401 | Rhabdoid Tumor | Not Specified | 0.013 - 2.819 | [3] |

| Enzymatic/Biochemical Assay | ||||

| Cell-Free | N/A | N/A | 0.013 | [3][4] |

Note: IC50 values can vary based on the specific assay conditions, cell density, and incubation time.

Experimental Protocols

The following section details standard protocols for determining the IC50 of this compound. The general workflow involves cell seeding, treatment with a serial dilution of the compound, incubation, and assessment of cell viability.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy | MDPI [mdpi.com]

- 9. This compound blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. investors.salariuspharma.com [investors.salariuspharma.com]

- 12. BioRender App [app.biorender.com]

Application Notes and Protocols: Seclidemstat Combination Therapy with Topotecan and Cyclophosphamide

For Research, Scientific, and Drug Development Professionals

Introduction

Ewing sarcoma is an aggressive bone and soft-tissue cancer primarily affecting children and young adults, characterized in most cases by a chromosomal translocation resulting in the EWSR1-FLI1 fusion oncoprotein.[1][2] This aberrant transcription factor is the primary driver of oncogenesis, making it an attractive therapeutic target.[2] Seclidemstat (SP-2577) is a novel, oral, reversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in the oncogenic activity of the EWS-FLI1 fusion protein.[3][4] By inhibiting LSD1, this compound disrupts the transcriptional machinery hijacked by the fusion protein, leading to anti-tumor effects.[5] This document provides detailed application notes and protocols for the combination of this compound with the standard second- and third-line chemotherapy regimen of topotecan and cyclophosphamide (TC) for the treatment of relapsed or refractory Ewing sarcoma. Preclinical data have suggested a synergistic or additive effect for this combination.[6]

Mechanism of Action

In Ewing sarcoma, the EWSR1-FLI1 fusion protein acts as an oncogenic transcription factor.[7] It recruits chromatin-modifying complexes, including the NuRD complex which contains LSD1, to specific DNA sites.[5] This co-localization leads to the epigenetic silencing of tumor suppressor genes and the activation of oncogenes, driving tumor growth.[1][7]

This compound is a noncompetitive inhibitor that targets both the enzymatic and scaffolding functions of LSD1.[4][8] By blocking LSD1, this compound prevents the EWSR1-FLI1-mediated transcriptional reprogramming.[5][9] This restores the expression of tumor suppressor genes and down-regulates oncogenes, thereby inhibiting tumor cell proliferation and survival.[4]

Caption: Mechanism of this compound in Ewing Sarcoma.

Quantitative Clinical Data Summary

Interim results from the Phase 1/2 clinical trial (NCT03600649) have evaluated this compound in combination with topotecan and cyclophosphamide in patients with relapsed/refractory Ewing sarcoma. The data, stratified by relapse status, are summarized below.

| Efficacy Endpoint | First-Relapse Patients (n=5) | Second-Relapse Patients (n=8) | All Relapsed Patients (n=13) |

| Objective Response Rate (ORR) | 60% | 13% | - |

| Disease Control Rate (DCR) | 60% | 25% | 38%[6] |

| Median Time to Progression (TTP) | 7.4 months[6] | 1.6 months[6] | - |

| Notable Responses | 1 Complete Response, 2 Partial Responses | 1 Partial Response, 1 Stable Disease[6] | - |

Protocols

Protocol 1: Clinical Trial Protocol Synopsis (NCT03600649)

This protocol outlines the administration of this compound in combination with topotecan and cyclophosphamide for patients with relapsed/refractory Ewing sarcoma.[10]

1.1. Objectives:

-

Primary: To evaluate the safety and tolerability of the combination therapy.[10][11]

-

Secondary: To determine the maximum tolerated dose (MTD), assess anti-tumor activity (per RECIST 1.1), and evaluate the pharmacokinetics of this compound.[11][12]

1.2. Patient Eligibility (Key Inclusion Criteria):

-

Age ≥ 12 years and weight ≥ 40 kg.[11]

-

Histologically confirmed diagnosis of relapsed or refractory Ewing sarcoma.[10]

-

ECOG performance status of 0 or 1 (or equivalent Karnofsky/Lansky score).[11]

-

Life expectancy > 4 months.

-

Adequate organ and marrow function.[13]

-

No prior therapy with the topotecan and cyclophosphamide combination regimen.[10]

1.3. Treatment Regimen: The treatment is administered in 21-day cycles.[12]

-

This compound: 600 mg or 900 mg administered orally, twice daily (BID).

-

Topotecan: 0.75 mg/m² administered as an intravenous infusion on Days 1 through 5.[12]

-

Cyclophosphamide: 250 mg/m² administered as an intravenous infusion on Days 1 through 5.[12]

Caption: Clinical trial workflow for the combination therapy.

Protocol 2: General In Vitro Synergy Assessment

This protocol provides a general framework for assessing the synergistic or additive anti-proliferative effects of this compound with topotecan and cyclophosphamide in Ewing sarcoma cell lines.

2.1. Objective:

-

To determine if the combination of this compound with topotecan and cyclophosphamide results in enhanced cytotoxicity compared to single-agent treatments.

2.2. Materials:

-

Cell Lines: Ewing sarcoma cell lines (e.g., A673, TC32, SK-N-MC).[4]

-

Reagents: this compound, Topotecan, 4-Hydroxycyclophosphamide (active metabolite of cyclophosphamide for in vitro use).

-

Assay: Cell viability assay kit (e.g., CellTiter-Glo®, MTT, or similar).

-

Culture Medium: RPMI or DMEM supplemented with 10% FBS and antibiotics.

-

96-well cell culture plates.

2.3. Methodology:

-

Cell Seeding: Seed Ewing sarcoma cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Drug Preparation: Prepare a dose-response matrix. Serially dilute this compound and the TC combination (typically maintaining a constant ratio of Topotecan to 4-HC) in culture medium.

-

Treatment: Treat cells with:

-

This compound alone (e.g., 8 concentrations).

-

Topotecan/4-HC alone (e.g., 8 concentrations).

-

Combination of this compound and Topotecan/4-HC in a fixed-ratio matrix.

-

Include vehicle-only controls (e.g., DMSO).

-

-

Incubation: Incubate treated cells for a specified period, typically 72-96 hours.

-

Viability Assessment: Measure cell viability according to the manufacturer's protocol for the chosen assay.

2.4. Data Analysis:

-

Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.

-

Use synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate a Combination Index (CI) based on the Chou-Talalay method.

-

CI < 1: Synergy

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

Safety and Tolerability

In the Phase 1/2 trial, this compound in combination with TC has been reported to have a manageable safety profile.[3] It is important to note that the clinical trial was temporarily placed on a partial clinical hold due to a suspected unexpected serious adverse reaction (SUSAR) involving a patient death in a different arm of the study (single-agent this compound for FET-rearranged sarcoma).[13] This SUSAR was not observed in the Ewing sarcoma combination therapy arm. The hold was subsequently lifted by the FDA. Standard monitoring for hematological and other chemotherapy-related toxicities is required.

References

- 1. Therapeutic opportunities in Ewing sarcoma: EWS-FLI inhibition via LSD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. ascopubs.org [ascopubs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. Reversible LSD1 inhibition interferes with global EWS/ETS transcriptional activity and impedes Ewing sarcoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salarius Pharmaceuticals Announces Interim Results from Phase 1/2 Trial of this compound as a Treatment for Ewing Sarcoma and FET-Rearranged Sarcomas | Salarius Pharmaceuticals, Inc. [investors.salariuspharma.com]

- 7. mdpi.com [mdpi.com]

- 8. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion–Positive Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. onclive.com [onclive.com]

Application Notes and Protocols: Detecting LSD1 Inhibition by Seclidemstat Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for detecting the inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A) by its non-competitive, reversible inhibitor, Seclidemstat (SP-2577), using Western blot analysis. The primary pharmacodynamic biomarker for LSD1 inhibition is the increase in the dimethylation of histone H3 at lysine 4 (H3K4me2).

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2)[1]. As a key component of several transcriptional repressor complexes, including the CoREST complex, LSD1 is a well-validated target in oncology[1][2].

This compound (SP-2577) is a potent and orally bioavailable inhibitor of LSD1 with an IC50 of 13 nM[3]. By blocking the enzymatic function of LSD1, this compound leads to an accumulation of its substrates, most notably H3K4me2, which can be readily detected by Western blot. This protocol provides a robust method for assessing the in vitro and in vivo activity of this compound. This compound is currently under investigation in clinical trials for various cancers, including Ewing sarcoma and myelodysplastic syndrome[4][5][6].

Data Presentation

The following table summarizes the in vitro efficacy of this compound in various cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50) for cell proliferation.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| COV434 | Ovarian Cancer (SCCOHT) | 0.013 - 2.819 | --INVALID-LINK-- |

| BIN67 | Ovarian Cancer (SCCOHT) | 0.013 - 2.819 | --INVALID-LINK-- |

| SCCOHT-1 | Ovarian Cancer (SCCOHT) | 0.013 - 2.819 | --INVALID-LINK-- |

| TOV21G | Ovarian Cancer (Clear Cell) | 0.013 - 2.819 | --INVALID-LINK-- |

| SKOV3 | Ovarian Cancer | 0.013 - 2.819 | --INVALID-LINK-- |

| A427 | Lung Cancer | 0.013 - 2.819 | --INVALID-LINK-- |

| H522 | Lung Cancer | 0.013 - 2.819 | --INVALID-LINK-- |

| A549 | Lung Cancer | 0.013 - 2.819 | --INVALID-LINK-- |

| H1299 | Lung Cancer | 0.013 - 2.819 | --INVALID-LINK-- |

| G401 | Rhabdoid Tumor | 0.013 - 2.819 | --INVALID-LINK-- |

| G402 | Rhabdoid Tumor | 0.013 - 2.819 | --INVALID-LINK-- |

| HCC15 | Breast Cancer | 0.013 - 2.819 | --INVALID-LINK-- |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LSD1 signaling pathway and the experimental workflow for the Western blot protocol.

Caption: LSD1 in the CoREST complex demethylates H3K4me2, leading to gene repression. This compound inhibits LSD1.

Caption: Workflow for Western blot analysis of LSD1 inhibition by this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Seed cells of interest (e.g., Ewing sarcoma cell line A673, or ovarian cancer cell lines COV434, BIN67) in appropriate cell culture plates and grow to 70-80% confluency.

-